1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine
Overview
Description
1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine, also known as BPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of enzyme activity. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine has several advantages for laboratory experiments, including its ease of synthesis and its potential therapeutic applications. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the study of its mechanism of action at the molecular level. Additionally, the development of this compound analogs with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Scientific Research Applications
1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurological disorders. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(4-nitrophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-24(20-6-8-22(9-7-20)27(29)30)26-16-14-25(15-17-26)21-10-12-23(13-11-21)31-18-19-4-2-1-3-5-19/h1-13H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHFVPHGNLVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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